rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3
Overview
Description
“rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” is a stable isotope labelled metabolite of catecholamines . It is also known as 1-(4-Hydroxy-3-(methoxy-d3)phenyl)-1,2-ethanediol . It is a derivative of amino acids and is used in synthetic chemistry and chemical biology .
Molecular Structure Analysis
The molecular formula of “rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” is C9H12O4 . The IUPAC name is 1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol . The InChI is InChI=1S/C9H12O4/c1-13-9-4-6 (8 (12)5-10)2-3-7 (9)11/h2-4,8,10-12H,5H2,1H3/i1D3 .Physical And Chemical Properties Analysis
The molecular weight of “rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” is 187.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 187.09238910 g/mol . The topological polar surface area is 69.9 Ų . The heavy atom count is 13 .Scientific Research Applications
Synthetic Chemistry Reference Tool
“rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” is used as a reference tool in synthetic chemistry . It is used to study the synthesis and reactions of various chemical compounds .
Stable Isotope Labelled Compound
This compound is a stable isotope labelled compound . It is used in various scientific research fields, including biochemistry, pharmacology, environmental science, and geology .
Metabolite Unlabelled
It is also used as a metabolite unlabelled . This means it is used in metabolic studies to understand the biochemical processes in living organisms .
Transdermal Drug Delivery
In pharmaceutical research, “rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” has been studied for its potential in transdermal drug delivery . Transdermal delivery is a method of administering substances through the skin for systemic distribution .
Memory Function Research
The compound has been used in research related to memory function . Specifically, it has been used to study the effects of vitamin D3 administration on memory function .
Oxidative Stress Research
“rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” has been used in research studying oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in the body .
Photodynamic Therapy
Research has been conducted on the effect of photodynamic therapy with vitamin D or D3, where “rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3” could potentially be used .
Neurological Research
This compound has been used in neurological research, specifically in studies related to the effects of chronic mild stress on the brain .
Mechanism of Action
Mode of Action
As a metabolite of catecholamines, Vanylglycol-d3 interacts with its targets in a similar manner to its parent compounds. It binds to and activates adrenergic receptors, triggering a cascade of intracellular events that lead to the physiological responses associated with these neurotransmitters .
Biochemical Pathways
The biochemical pathways affected by Vanylglycol-d3 are those involved in the synthesis, release, reuptake, and degradation of catecholamines . These pathways play a critical role in the body’s stress response and in the regulation of various physiological processes .
Pharmacokinetics
As a metabolite of catecholamines, it is likely to share similar adme properties with these compounds .
Action Environment
The action, efficacy, and stability of Vanylglycol-d3 can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Vanylglycol-d3 or its parent catecholamines .
properties
IUPAC Name |
1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502893 | |
Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 | |
CAS RN |
74495-72-0 | |
Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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